molecular formula C7H2ClF5S B14047229 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14047229
M. Wt: 248.60 g/mol
InChI Key: QAXDYLRZATUMMF-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S and a molecular weight of 248.6 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound.

Preparation Methods

One common method includes the reaction of 1-chloro-2,5-difluorobenzene with trifluoromethylthiolating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced, leading to different functional derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene include:

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

1-chloro-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H

InChI Key

QAXDYLRZATUMMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)F)Cl)F

Origin of Product

United States

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